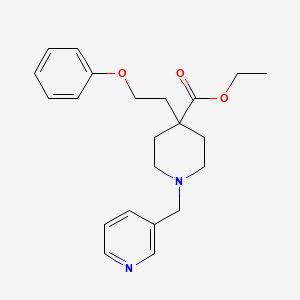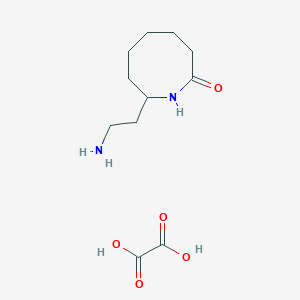
1-(2,4-dimethylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-dimethylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride, also known as L-741,626, is a selective antagonist of the dopamine D1 receptor. It was first synthesized by scientists at Merck & Co. in the 1990s and has since been used in various scientific research applications.
Mécanisme D'action
1-(2,4-dimethylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride acts as a selective antagonist of the dopamine D1 receptor, which is a G protein-coupled receptor that is widely distributed in the brain. By blocking the activity of this receptor, 1-(2,4-dimethylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride can modulate the release of dopamine and other neurotransmitters, leading to changes in neuronal activity and behavior.
Biochemical and Physiological Effects
1-(2,4-dimethylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride has been shown to have a variety of biochemical and physiological effects in animal models. For example, it can reduce locomotor activity and impair learning and memory in rats. It has also been shown to modulate the activity of other neurotransmitter systems, such as the glutamate and GABA systems.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(2,4-dimethylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride in lab experiments is its selectivity for the dopamine D1 receptor, which allows researchers to study the specific effects of this receptor on behavior and physiology. However, one limitation of using 1-(2,4-dimethylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride is that it may have off-target effects on other receptors or systems, which can complicate the interpretation of results.
Orientations Futures
There are several future directions for research involving 1-(2,4-dimethylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride. One area of interest is the role of dopamine D1 receptors in drug addiction and withdrawal, as 1-(2,4-dimethylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride has been shown to modulate the effects of drugs such as cocaine and amphetamine. Another area of interest is the potential therapeutic applications of 1-(2,4-dimethylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride, such as in the treatment of cognitive disorders or neurodegenerative diseases. Finally, further studies are needed to fully understand the biochemical and physiological effects of 1-(2,4-dimethylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride and its potential off-target effects on other receptors or systems.
Méthodes De Synthèse
The synthesis of 1-(2,4-dimethylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride involves several steps, including the reaction of 2,4-dimethylphenol with propionyl chloride to form 1-(2,4-dimethylphenoxy)propan-2-one. This intermediate is then reacted with 4-phenylpiperazine to form the final product, which is purified and crystallized as a dihydrochloride salt.
Applications De Recherche Scientifique
1-(2,4-dimethylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride has been used in numerous scientific research applications, particularly in the field of neuroscience. It has been used to study the role of dopamine D1 receptors in various physiological and behavioral processes, such as learning and memory, locomotor activity, and drug addiction.
Propriétés
IUPAC Name |
1-(2,4-dimethylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2.2ClH/c1-17-8-9-21(18(2)14-17)25-16-20(24)15-22-10-12-23(13-11-22)19-6-4-3-5-7-19;;/h3-9,14,20,24H,10-13,15-16H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXNFXUFQKOQLHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(CN2CCN(CC2)C3=CC=CC=C3)O)C.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6044717 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl N-(5-chloro-2-methoxyphenyl)-N-[(4-methyl-3-nitrophenyl)sulfonyl]glycinate](/img/structure/B5220384.png)

![tert-butyl 2-{[(2,4-dimethylphenyl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B5220403.png)
![N-(2-methoxyphenyl)-N'-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5220406.png)
![3,4,5-trimethoxy-N-({[3-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5220409.png)


![N-[4-(1,3-benzoxazol-2-yl)benzyl]-3-iodobenzamide](/img/structure/B5220419.png)
![(4-hexyl-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methanol](/img/structure/B5220424.png)
![4-(1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)thiomorpholine](/img/structure/B5220429.png)



